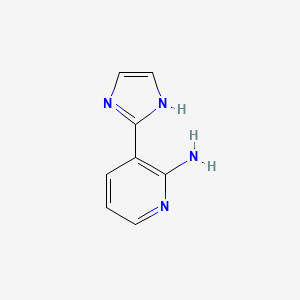

3-(1H-Imidazol-2-yl)pyridin-2-amine

Description

Significance of Heterocyclic Architectures in Organic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, form the largest and most diverse family of organic compounds. Their prevalence is particularly notable in medicinal chemistry, with estimates suggesting that over 85% of all biologically active chemical entities contain a heterocyclic motif. researchgate.net These structures are integral to a vast array of natural products, including vitamins, alkaloids, and antibiotics. nih.govacs.org

The significance of heterocycles in drug discovery stems from their ability to serve as "privileged structures"—scaffolds that can bind to multiple biological targets with high affinity. The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces polarity, hydrogen bonding capabilities, and specific steric and electronic features into a molecule. researchgate.net These attributes allow medicinal chemists to fine-tune a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Overview of Imidazole (B134444) and Pyridine (B92270) Scaffolds in Bioactive Compounds

Both imidazole and pyridine are six-membered aromatic heterocycles that feature prominently in a multitude of clinically successful drugs.

Imidazole: This five-membered ring containing two nitrogen atoms is a fundamental component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine. organic-chemistry.org The imidazole nucleus is considered an imperative aromatic heterocycle in medicinal chemistry, known for improving water solubility due to its two nitrogen atoms, which can participate in hydrogen bonding. nih.gov Its derivatives exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, antiviral, and antihypertensive properties. organic-chemistry.orgacs.orgsemanticscholar.org

Pyridine: A six-membered heterocycle containing one nitrogen atom, pyridine is an isostere of benzene (B151609) and is found in nature in compounds such as niacin (vitamin B3) and various alkaloids. ipb.pt The pyridine ring is a key component in over 7,000 existing drug molecules. ipb.pt Its inclusion in a molecular structure can enhance water solubility and provide a key interaction point with biological targets through hydrogen bonding and π-π stacking. mdpi.comnih.gov Pyridine derivatives are known to possess antimicrobial, antiviral, anticancer, and anti-inflammatory activities. mdpi.comacs.org The fusion of a pyridine ring with other heterocyclic systems is a common strategy to intensify or broaden the therapeutic properties of a compound. nih.gov

Structural and Electronic Considerations of Fused Pyridyl-Imidazole Systems

The combination of pyridine and imidazole rings, particularly in fused systems like imidazo[1,2-a]pyridines, creates a unique electronic and structural landscape. These bicyclic 5-6 heterocyclic rings are recognized as "drug prejudice" scaffolds due to their extensive applications in medicinal chemistry. rsc.org

From an electronic standpoint, the nitrogen atom in the pyridine ring is electron-withdrawing, which influences the charge distribution across the entire fused system. nih.gov The imidazole ring, being electron-rich, can readily interact with a variety of enzymes and receptors. semanticscholar.org In aqueous solutions, the electronic structure of imidazole shows distinct fingerprints, and these properties are subtly influenced by hydrogen bonding. chemscene.com The combination of these two rings allows for a tunable electronic environment that can be modified through substitution to optimize interactions with specific biological targets. The geometry of the fused system provides a rigid scaffold, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.

Rationale for Focused Investigation of 3-(1H-Imidazol-2-yl)pyridin-2-amine

The specific compound, this compound, represents a non-fused, yet intimately linked, pyridyl-imidazole system. Its investigation is driven by the extensive success of related, more complex structures in drug discovery. It serves as a core structural unit or a key building block for a variety of potent therapeutic agents. nih.gov

The rationale for its focused study can be summarized by its potential to act as a foundational scaffold for inhibitors of key cellular signaling pathways, particularly those involving kinases. Research has shown that closely related structures are potent inhibitors of several kinases implicated in cancer:

Phosphoinositide 3-Kinase (PI3K): Imidazo[1,2-a]pyridine (B132010) derivatives have been designed as potent inhibitors of PI3Kα, a key regulator in signaling pathways that are frequently overactive in human cancers. nih.govacs.org

FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinase: The imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine scaffolds have been successfully optimized to create dual inhibitors of FLT3 and Aurora kinase, which are crucial targets in the treatment of Acute Myeloid Leukemia (AML).

V600E BRAF: Linked benzimidazole-pyrimidine amine structures have been synthesized as effective inhibitors of the V600E mutant of the BRAF kinase, a common driver in various cancers. nih.gov

Insulin-like Growth Factor 1-Receptor (IGF-1R): 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, which are structurally analogous to the target compound, have been identified as inhibitors of IGF-1R, another significant target in oncology.

By isolating the core this compound structure, researchers can systematically explore structure-activity relationships (SAR) to develop new, highly selective, and potent inhibitors. The 2-amino group on the pyridine ring provides a crucial vector for chemical modification, allowing for the attachment of various side chains to enhance potency and optimize pharmacokinetic properties. This makes it a highly valuable scaffold for combinatorial chemistry and fragment-based drug design, aimed at discovering next-generation therapeutics.

Detailed Research Findings

While specific research focusing exclusively on the parent compound this compound is limited in publicly accessible literature, extensive research on its derivatives underscores the importance of this scaffold. The primary value of this compound lies in its role as a versatile intermediate for constructing more elaborate molecules with significant biological activity.

Synthetic strategies often involve the condensation of 2-aminopyridine (B139424) derivatives with various carbonyl compounds or other reagents to form the fused imidazo[1,2-a]pyridine ring system. researchgate.netacs.orgrsc.org For instance, the reaction of 2-aminopyridines with α-haloketones is a classic and widely used method. The 3-aminoimidazo[1,2-a]pyridine derivatives, in particular, have been identified as a novel class of drug-like inhibitors against Mycobacterium tuberculosis glutamine synthetase.

The following table summarizes the observed biological activities of various compounds that share the core pyridyl-imidazole architecture, highlighting the rationale for the continued investigation of this chemical class.

| Compound Class | Biological Target/Activity | Therapeutic Area |

| Imidazo[1,2-a]pyridines | PI3Kα Inhibition | Cancer |

| Imidazo[1,2-a]pyridine-thiophenes | FLT3 and FLT3 mutant Inhibition | Acute Myeloid Leukemia (AML) |

| 3-Amino-imidazo[1,2-a]pyridines | M. tuberculosis Glutamine Synthetase Inhibition | Tuberculosis |

| Imidazo[4,5-b]pyridine derivatives | Dual FLT3/Aurora Kinase Inhibition | Cancer |

| 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones | IGF-1R Inhibition | Cancer |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | V600E BRAF Inhibition | Cancer |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXCUMFSBBOAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518204 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88128-98-7 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1h Imidazol 2 Yl Pyridin 2 Amine and Its Analogues

Retrosynthetic Strategies for the Core 3-(1H-Imidazol-2-yl)pyridin-2-amine Structure

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are evident, each leading to different forward-synthetic approaches.

Strategy A: Disconnection of the Pyridyl-Imidazole C-C Bond

This approach simplifies the target into separate pyridine (B92270) and imidazole (B134444) precursors. This disconnection points toward a transition metal-catalyzed cross-coupling reaction in the forward synthesis. The key synthons are a 2-aminopyridin-3-yl cation and a 2-imidazolyl anion, or vice versa. Their synthetic equivalents would be:

A 3-halo-2-aminopyridine (e.g., 3-bromo- or 3-iodo-2-aminopyridine).

An organometallic imidazole reagent (e.g., 2-(tributylstannyl)imidazole for Stille coupling or an imidazol-2-ylboronic acid for Suzuki coupling) or a simple imidazole for direct C-H arylation.

Strategy B: Disconnection of the Imidazole Ring

This strategy maintains the pyridine core and builds the imidazole ring upon it. This involves breaking the C-N and C-C bonds of the imidazole ring, leading to a key 2-amino-3-substituted pyridine intermediate. A logical precursor is 2-aminopyridine-3-carbaldehyde. In the forward synthesis, this aldehyde would undergo a cyclocondensation reaction with reagents providing the remaining two nitrogen and one carbon atoms of the imidazole ring, such as an amino-ketone or a combination of an ammonia source and a dicarbonyl compound like glyoxal. This approach is rooted in classical imidazole synthesis methodologies.

These two distinct retrosynthetic pathways highlight the main strategic options available for constructing the this compound core: either by joining two pre-formed heterocyclic rings or by constructing one ring upon the other.

Multicomponent Reaction Approaches in Imidazolyl-Pyridin-2-amine Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov They are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. mdpi.com

The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a powerful isocyanide-based MCR for the synthesis of 3-amino-imidazo[1,2-a]-heterocycles, which are fused structural analogues of the target molecule. nih.govbeilstein-journals.org This reaction involves the acid-catalyzed condensation of a heterocyclic amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.govresearchgate.net The process begins with the formation of a Schiff base from the 2-aminopyridine (B139424) and the aldehyde, which is then protonated. The isocyanide undergoes an α-addition to the iminium ion, and a subsequent intramolecular cyclization yields the fused imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov

While the GBB reaction does not directly produce the this compound structure, it is the premier method for accessing its fused analogues and showcases the power of MCRs in this chemical space. beilstein-journals.org A wide variety of catalysts, including Brønsted acids (TFA), Lewis acids (Sc(OTf)₃, ZrCl₄), and inorganic salts (NH₄Cl), can be employed to promote the reaction. nih.govresearchgate.netmdpi.com Microwave assistance has also been shown to significantly reduce reaction times. mdpi.com

| Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |

| 3-Formylchromone | tert-Butyl isocyanide | NH₄Cl (20) | EtOH | MW, 15 min | 36 | mdpi.com |

| 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl | N/A | 60 °C, 8 h | ~82 | mdpi.com |

| Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ (10) | MeOH | RT, 12 h | 95 | nih.gov |

| 4-Hydroxybenzaldehyde | tert-Butyl isocyanide | p-TSA | N/A | RT | Moderate | researchgate.net |

| Glyoxylic acid | Benzyl isocyanide | N/A | N/A | N/A | High | organic-chemistry.org |

A more direct route to the this compound core involves the construction of the imidazole ring onto a pre-functionalized pyridine. This typically follows the principles of classical imidazole syntheses, such as the Debus-Radziszewski synthesis. isca.me In this approach, a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source undergo a condensation reaction.

For the target molecule, a plausible pathway starts with 2-aminopyridine-3-carbaldehyde. This key intermediate can be reacted with a protected 1,2-dicarbonyl compound (like glyoxal) and a source of ammonia (e.g., ammonium acetate) in an acidic medium like acetic acid. The reaction proceeds through the formation of imine intermediates, followed by cyclization and subsequent aromatization to yield the imidazole ring at the 3-position of the 2-aminopyridine. Various acid catalysts, such as p-toluenesulfonic acid (PTSA), are effective in promoting these types of cyclocondensations. isca.me

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Type | Reference |

| Benzil | Benzaldehyde | NH₄OAc | PTSA (5 mol%) | EtOH, 80 °C | Tetrasubstituted Imidazole | isca.me |

| 2-Aminopyridine-3-carbaldehyde | Glyoxal | NH₄OAc | Acetic Acid | Reflux | 2-Substituted Imidazole | Plausible |

| 2-Aminophenyl tethered imidazole | Phenacyl chloride | N/A | N/A | N/A | Imidazo[1,2-a]quinoxaline | rsc.org |

| 2H-Azirines | Amidines | N/A | N/A | Mild | 1H-Imidazoles | acs.org |

Transition Metal-Catalyzed Coupling Reactions for Pyridyl-Imidazole Linkages

Transition metal catalysis offers a powerful and versatile strategy for forming C-C bonds between two heteroaromatic rings. This approach is central to one of the main retrosynthetic pathways for this compound, involving the coupling of separate pyridine and imidazole precursors.

Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established methods for forming carbon-heteroatom and carbon-carbon bonds. In the context of pyridyl-imidazole synthesis, copper catalysis can facilitate the coupling of a halo-pyridine with an imidazole derivative. nih.gov For instance, 3-bromo-2-aminopyridine could be coupled with imidazole in the presence of a copper(I) catalyst, a ligand, and a base at elevated temperatures. Copper catalysts are also employed in domino reactions for the synthesis of fused analogues like imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes, demonstrating their utility in activating C-H and N-H bonds for cyclization processes. beilstein-journals.org

| Pyridine Substrate | Imidazole/Alkyne Substrate | Catalyst | Conditions | Product Type | Reference |

| 2-Aminopyridines | Terminal Alkynes | CuI / NaHSO₄·SiO₂ | N/A | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Pyridotriazoles | Benzylamines | Copper catalyst | Aerobic | Imidazo[1,5-a]pyridines | acs.org |

| 3-Amino-N-Boc-4-chloropyridine | Aryl amines | Copper catalyst | N/A | N-Aryl-3-amino-4-chloropyridine | nih.gov |

| Pyrrole/Imidazole monomers | Pyrrole/Imidazole monomers | Cu-catalyst | N/A | Py-Im Polyamides | nih.gov |

Palladium catalysis is arguably the most powerful tool for the cross-coupling of heteroaromatic rings. acs.org Reactions such as Suzuki, Stille, and direct C-H arylation are routinely used to construct bi-heterocyclic systems. The synthesis of this compound via this method would typically involve:

Suzuki Coupling: Reaction of 3-bromo-2-aminopyridine with an imidazol-2-ylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

Stille Coupling: Reaction of 3-bromo-2-aminopyridine with a 2-(tributylstannyl)imidazole derivative using a palladium catalyst.

Direct C-H Arylation: Coupling of 3-bromo-2-aminopyridine directly with imidazole, where the palladium catalyst activates a C-H bond on the imidazole ring.

Palladium catalysts are also effective in mediating cyclization and annulation reactions to form imidazole-containing fused systems. rsc.orgmdpi.comacs.org For example, palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized nitriles has been reported for the assembly of substituted imidazoles. acs.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Product Type | Reference |

| 3-Halo-2-aminopyridine | Imidazolylboronic acid | Pd(PPh₃)₄ / Base | Suzuki Coupling | Bi-heterocycle | General |

| Aromatic Carboxylic Acid | Aliphatic Nitrile | Palladium catalyst | Decarboxylative Cyclization | Substituted Imidazole | acs.org |

| 3-Amino-N-Boc-4-chloropyridine | Amides | Palladium catalyst | Amidation/Cyclization | Imidazo[4,5-c]pyridine | nih.gov |

| 2-Vinyl Imidazoles | Aryl Halides | Palladium catalyst | Heck / Oxidative Amination | Imidazole-fused polyheterocycles | rsc.org |

Green Chemistry and Sustainable Synthetic Pathways

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and its analogues, this has translated into the development of catalyst-free, solventless, and energy-efficient methods.

The elimination of catalysts and conventional volatile organic solvents (VOCs) represents a significant advancement in sustainable synthesis. These approaches not only simplify reaction procedures and purification but also minimize environmental impact.

One prominent strategy involves the use of deep eutectic solvents (DESs) as environmentally benign reaction media. For instance, a one-pot, three-component reaction of 2-aminopyridine, aromatic aldehydes, and an isocyanide has been successfully carried out in a urea–choline chloride (Urea-ChCl) deep eutectic solvent without a catalyst to produce imidazo[1,2-a]pyridine derivatives. researchgate.netresearchgate.net This method offers good yields (57–87%) and shorter reaction times (2–6 hours) compared to traditional methods. researchgate.net The biodegradable nature of the solvent and the simple filtration-based workup further enhance its green credentials. researchgate.net

Solvent-free, or solid-state, reactions provide another powerful tool for green synthesis. The solvent-free aldol condensation of picolinaldehyde with 2,3-diamino-3-isocyanoacrylonitrile by simple grinding at room temperature has been reported for the synthesis of imidazole-containing compounds. nih.gov This mechanochemical approach avoids the need for solvents entirely, leading to a significant reduction in waste. Similarly, the synthesis of 2,5,7-triarylimidazo[1,2-a]pyridine-8-carbonitriles has been achieved under solvent-free conditions using ferric chloride as a Lewis acid catalyst. semanticscholar.org While not entirely catalyst-free, the absence of solvent is a key green feature.

A variety of catalyst-free condensation reactions for the synthesis of the core imidazo[1,2-a]pyridine structure have been reviewed, highlighting the versatility of this approach. nih.gov These methods often involve the reaction of 2-aminopyridines with substrates like α-halogenocarbonyl compounds, nitro-olefins, or phosphorylated alkynes under mild, catalyst-free conditions. nih.gov

Table 1: Examples of Catalyst-Free and Solventless Synthesis of Imidazo[1,2-a]pyridine Analogues

| Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine, Aldehyde, Isocyanide | Urea-ChCl (DES), 80°C | 3-Aminoimidazo[1,2-a]pyridines | 57-87 | researchgate.net |

| Picolinaldehyde, Diamino-isocyanoacrylonitrile | Grinding, Room Temp. | Imidazole derivatives | Not specified | nih.gov |

The use of alternative energy sources like microwave irradiation and ultrasound has become a cornerstone of green chemistry, offering significant reductions in reaction times, increased yields, and often milder reaction conditions.

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. This technology has been extensively applied to the synthesis of imidazo[1,2-a]pyridine derivatives. A rapid and efficient one-pot cyclization/Suzuki coupling approach for synthesizing 2,6-disubstituted-3-amino-imidazopyridines has been developed using microwave assistance. nih.gov This method highlights the compatibility of microwave heating with multi-step, one-pot procedures and tolerance for functional groups like boronates. nih.gov

Furthermore, metal-free, microwave-assisted synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes from 2-aminopyridines and bromomalonaldehyde has been achieved in a mixture of ethanol and water. researchgate.net This protocol is notable for its speed (10-20 minutes) and broad substrate scope. researchgate.net One-pot, three-component reactions of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines have also been successfully carried out under microwave irradiation to produce a variety of 2,3-disubstituted imidazo[1,2-a]pyridines in good yields. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This has been effectively used in the synthesis of imidazo[1,2-a]pyridines. A simple and rapid method utilizing ultrasonic irradiation for the reaction of 2-aminopyridine with 2-bromoacetophenone derivatives in PEG-400, a non-toxic solvent, has been developed. scispace.com This protocol affords a range of imidazo[1,2-a]pyridines in good to excellent yields with short reaction times. scispace.com The use of ultrasound has also been shown to dramatically reduce reaction times and improve product quality in the synthesis of imidazolium (B1220033) and pyridinium salts via the Zincke reaction. nih.gov The combination of ultrasound with multi-component reactions provides an efficient pathway for creating complex molecules, such as highly substituted imidazoles, with great yields and in short reaction periods. nih.gov

Table 2: Comparison of Microwave and Ultrasound-Assisted Syntheses for Imidazo[1,2-a]pyridine Analogues

| Energy Source | Key Advantages | Example Reaction | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Microwave | Rapid heating, shorter reaction times, increased yields | One-pot synthesis of 3-amino-imidazopyridines | 10-80 minutes | nih.govresearchgate.netnih.gov |

| Ultrasound | Enhanced reaction rates, improved yields, milder conditions | Synthesis from 2-aminopyridine and 2-bromoacetophenone | 15-30 minutes | scispace.com |

Methodologies for Regioselective Functionalization and Derivatization

The biological activity of heterocyclic compounds is highly dependent on their substitution pattern. Therefore, the development of methodologies for the regioselective functionalization of the this compound core is crucial for creating analogues with tailored properties. Research has primarily focused on the imidazo[1,2-a]pyridine scaffold, where the C-3 position is often a target for derivatization.

A highly regioselective C–H/S–H cross-coupling reaction has been developed for the thiolation of imidazo[1,2-a]pyridines at the C-3 position. rsc.org This method uses a copper catalyst and molecular oxygen as the oxidant to form C-S bonds, providing thioether-decorated imidazo[1,2-a]pyridines in good yields. rsc.org This direct C-H functionalization represents an atom-economical approach to derivatization.

Following a similar green and regioselective strategy, a sequential one-pot method for the preparation of 3-(organylselanyl)imidazo[1,2-a]pyridines has been established under ultrasonic irradiation. scispace.com After the initial ultrasound-assisted synthesis of the imidazo[1,2-a]pyridine core, various diorganyl diselenides are added to achieve C-3 selanylation in excellent yields and short reaction times. scispace.com This demonstrates the power of combining green techniques to build molecular complexity in a controlled manner.

These methodologies provide a robust toolkit for introducing a variety of functional groups at specific positions on the heterocyclic core, enabling the synthesis of diverse libraries of compounds for further investigation.

Table 3: Regioselective Functionalization of the Imidazo[1,2-a]pyridine Core

| Functionalization | Position | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Thiolation | C-3 | Thiols, Cu catalyst, O₂ | Not specified | 3-Thioether-imidazo[1,2-a]pyridines | rsc.org |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 3-(1H-Imidazol-2-yl)pyridin-2-amine is activated towards certain reactions and deactivated towards others due to the presence of the 2-amino and 3-imidazolyl substituents.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally considered an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). However, the presence of the strongly electron-donating 2-amino group significantly activates the pyridine ring towards electrophiles. This activation is most pronounced at the positions ortho and para to the amino group. In the case of this compound, the positions available for substitution on the pyridine ring are C4, C5, and C6.

Considering the directing effects of the substituents, the 2-amino group strongly directs incoming electrophiles to the 5-position. The 3-imidazolyl group's effect is more complex; it can be either electron-donating or -withdrawing. However, in acidic media, often used for EAS reactions, the imidazole (B134444) ring is likely to be protonated, making it a strongly deactivating, meta-directing group. Therefore, electrophilic substitution is predicted to occur preferentially at the C5 position of the pyridine ring, driven by the powerful activating and directing effect of the 2-amino group.

Common electrophilic substitution reactions and the expected major products are summarized in the table below.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 3-(1H-Imidazol-2-yl)-5-nitropyridin-2-amine |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 5-Bromo-3-(1H-imidazol-2-yl)pyridin-2-amine or 5-Chloro derivative |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-3-(1H-imidazol-2-yl)pyridine-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Generally difficult on pyridines, but if successful, at C5. |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Generally difficult on pyridines, but if successful, at C5. |

It is important to note that harsh reaction conditions, particularly strong acids, can lead to the protonation of the pyridine ring nitrogen, which would further deactivate the ring towards electrophilic attack.

Nucleophilic Additions and Substitutions

The pyridine ring, being electron-deficient, is inherently more susceptible to nucleophilic attack than benzene. This reactivity is enhanced by the presence of the electron-withdrawing imidazole substituent at the 3-position. Nucleophilic attack is generally favored at the 2-, 4-, and 6-positions of the pyridine ring. In this compound, the 2-position is already substituted with an amino group, which is a poor leaving group. Therefore, nucleophilic aromatic substitution (SNAr) is unlikely at this position unless the amino group is first transformed into a better leaving group.

However, nucleophilic addition to the pyridine ring is a possibility. Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the pyridine ring, particularly at the C6 and C4 positions. Subsequent oxidation can lead to the formation of substituted pyridine derivatives.

The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on a pyridine ring. However, for 2-aminopyridines, this reaction is not typically useful for introducing another amino group.

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that exhibits a rich and diverse reactivity, capable of undergoing reactions at both its nitrogen and carbon atoms.

N-Alkylation and N-Acylation Reactions

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). Both nitrogens are nucleophilic and can undergo alkylation and acylation. In an unsymmetrical imidazole like the one in the title compound, a mixture of N-1 and N-3 substituted products can be expected. The regioselectivity of these reactions can be influenced by the nature of the alkylating or acylating agent, the solvent, and the presence of a base.

Generally, in the absence of a strong base, the more nucleophilic pyridine-type nitrogen (N-3) is preferentially alkylated or acylated. In the presence of a base which deprotonates the pyrrole-type nitrogen, the resulting imidazolide (B1226674) anion can react at either nitrogen, with the outcome often depending on steric factors and the nature of the counter-ion.

| Reaction | Reagent (RX or RCOX) | Typical Conditions | Expected Products |

| N-Alkylation | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), DMF | Mixture of 3-(1-Methyl-1H-imidazol-2-yl)pyridin-2-amine and 3-(3-Methyl-3H-imidazol-2-yl)pyridin-2-amine (as imidazolium (B1220033) salt) |

| Benzyl bromide (BnBr) | Base (e.g., NaH), THF | Mixture of 3-(1-Benzyl-1H-imidazol-2-yl)pyridin-2-amine and 3-(3-Benzyl-3H-imidazol-2-yl)pyridin-2-amine (as imidazolium salt) | |

| N-Acylation | Acetic anhydride (B1165640) ((Ac)₂O) | Pyridine | 1-Acetyl-2-(2-aminopyridin-3-yl)-1H-imidazole |

| Benzoyl chloride (PhCOCl) | Base (e.g., Triethylamine), CH₂Cl₂ | 1-Benzoyl-2-(2-aminopyridin-3-yl)-1H-imidazole |

Electrophilic Substitution on the Imidazole Moiety

The imidazole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution, typically at the C4 and C5 positions. sigmaaldrich.com The presence of the 2-aminopyridin-3-yl substituent at the C2 position will influence the regioselectivity of these reactions. The pyridine ring, especially when protonated, can act as an electron-withdrawing group, potentially deactivating the imidazole ring towards electrophilic attack. Conversely, the lone pair on the pyridine nitrogen could have a donating effect.

Given the electronic nature of the substituent, electrophilic substitution on the imidazole ring is expected to occur, with the C4 and C5 positions being the most likely sites of reaction.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-1H-imidazol-2-yl)pyridin-2-amine and/or 3-(5-Nitro-1H-imidazol-2-yl)pyridin-2-amine |

| Halogenation | Br₂ in Acetic Acid | 3-(4,5-Dibromo-1H-imidazol-2-yl)pyridin-2-amine |

| Sulfonation | Fuming H₂SO₄ | 2-(2-Aminopyridin-3-yl)-1H-imidazole-4-sulfonic acid |

Transformations of the 2-Amino Group

The 2-amino group on the pyridine ring is a versatile functional group that can undergo a variety of transformations, providing a handle for further molecular diversification.

One of the most common reactions of aromatic amines is diazotization , which involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. google.com The resulting diazonium salt is a valuable intermediate that can be converted into a wide range of other functional groups through Sandmeyer-type reactions.

| Reaction | Reagent(s) | Product |

| Diazotization followed by... | ||

| ...Hydrolysis | H₂O, H⁺, Δ | 3-(1H-Imidazol-2-yl)pyridin-2(1H)-one |

| ...Sandmeyer (Halogenation) | CuCl/HCl or CuBr/HBr | 2-Chloro-3-(1H-imidazol-2-yl)pyridine or 2-Bromo derivative |

| ...Sandmeyer (Cyanation) | CuCN/KCN | 3-(1H-Imidazol-2-yl)picolinonitrile |

| ...Schiemann Reaction (Fluorination) | HBF₄, then Δ | 2-Fluoro-3-(1H-imidazol-2-yl)pyridine |

| ...Gomberg-Bachmann Reaction (Arylation) | Ar-H | 2-Aryl-3-(1H-imidazol-2-yl)pyridine |

The amino group can also be acylated with acid chlorides or anhydrides to form amides. This transformation is often used to protect the amino group or to introduce new structural motifs. Furthermore, the amino group can be alkylated , although over-alkylation can be a challenge. Reductive amination with aldehydes or ketones provides a controlled method for mono-alkylation.

| Transformation | Reagent(s) | Product |

| Acylation | Acetyl chloride (CH₃COCl) | N-(3-(1H-Imidazol-2-yl)pyridin-2-yl)acetamide |

| Alkylation | Benzaldehyde, then NaBH₄ (Reductive Amination) | N-Benzyl-3-(1H-imidazol-2-yl)pyridin-2-amine |

The diverse reactivity of this compound makes it a valuable scaffold in medicinal chemistry and materials science, offering multiple points for modification and the synthesis of a wide array of derivatives.

Amidation and Sulfonamidation Reactions

The primary amine group at the 2-position of the pyridine ring is a key site for acylation reactions, readily undergoing amidation and sulfonamidation. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Amidation: The reaction of this compound with various carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base, leads to the formation of the corresponding amides. These reactions are typically high-yielding and proceed under mild conditions. For instance, reaction with benzoyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield N-(3-(1H-imidazol-2-yl)pyridin-2-yl)benzamide.

Sulfonamidation: Similarly, the amino group can be readily sulfonated using sulfonyl chlorides. The reaction with p-toluenesulfonyl chloride, for example, furnishes the corresponding sulfonamide, N-(3-(1H-imidazol-2-yl)pyridin-2-yl)-4-methylbenzenesulfonamide. This functionalization is often employed to introduce bulky groups that can modulate the compound's physicochemical properties.

| Reagent | Product | Reaction Type |

| Benzoyl chloride | N-(3-(1H-imidazol-2-yl)pyridin-2-yl)benzamide | Amidation |

| Acetic anhydride | N-(3-(1H-imidazol-2-yl)pyridin-2-yl)acetamide | Amidation |

| p-Toluenesulfonyl chloride | N-(3-(1H-imidazol-2-yl)pyridin-2-yl)-4-methylbenzenesulfonamide | Sulfonamidation |

| Methanesulfonyl chloride | N-(3-(1H-imidazol-2-yl)pyridin-2-yl)methanesulfonamide | Sulfonamidation |

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups through Sandmeyer-type reactions.

For example, treatment of the diazonium salt with copper(I) cyanide can introduce a cyano group, while reaction with copper(I) halides can install chloro, bromo, or iodo substituents. These transformations significantly expand the synthetic utility of the parent compound, allowing for the introduction of functionalities that are not readily accessible by other means.

Metal Complexation and Coordination Chemistry

The presence of multiple nitrogen atoms in this compound makes it an excellent ligand for a variety of metal ions. Its coordination chemistry has been a subject of interest due to the potential applications of the resulting metal complexes in catalysis and materials science.

Ligand Properties of this compound

This compound typically acts as a bidentate N,N'-donor ligand. The coordination usually involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazole ring, forming a stable five-membered chelate ring with the metal center. The exocyclic amine group can also participate in coordination, leading to different coordination modes depending on the metal ion and reaction conditions. The imidazole moiety can also bridge between two metal centers, leading to the formation of polynuclear complexes.

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of this compound are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction.

X-ray crystallography has been instrumental in elucidating the precise coordination environment around the metal center in these complexes. For instance, structures of complexes with transition metals like ruthenium and rhodium have been reported, confirming the bidentate N,N'-coordination mode.

| Metal Ion | Coordination Mode | Resulting Complex |

| Ruthenium(II) | Bidentate (Npyridine, Nimidazole) | [Ru(L)2Cl2] |

| Rhodium(III) | Bidentate (Npyridine, Nimidazole) | [Rh(L)2Cl2]Cl |

| Copper(II) | Bidentate (Npyridine, Nimidazole) | [Cu(L)Cl2] |

(L = this compound)

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For 3-(1H-Imidazol-2-yl)pyridin-2-amine, with a chemical formula of C8H8N4, the expected exact mass can be calculated. This technique also allows for the analysis of the compound's isotopic pattern, which arises from the natural abundance of isotopes for each element present. The resulting isotopic distribution provides a characteristic fingerprint that further confirms the elemental composition of the molecule. sisweb.com The analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. rsc.org

Table 1: Theoretical Isotopic Distribution for C8H8N4

| Mass (Da) | Relative Abundance (%) |

| 160.0749 | 100.00 |

| 161.0722 | 9.87 |

| 161.0786 | 1.48 |

| 162.0759 | 0.48 |

This table presents a theoretical isotopic distribution pattern for the molecular formula C8H8N4, calculated based on the natural abundance of carbon, hydrogen, and nitrogen isotopes. The most abundant peak (M) is set to 100%, and the relative abundances of the M+1 and M+2 peaks are shown.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity between atoms within the this compound molecule.

¹H NMR spectra provide information about the chemical environment of each proton, while ¹³C NMR spectra reveal the types of carbon atoms present. mdpi.com The chemical shifts are influenced by the electronic environment of the nuclei, providing clues about the functional groups and the aromatic nature of the pyridine (B92270) and imidazole (B134444) rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ~7.5 | ~120 |

| Pyridine-H5 | ~6.8 | ~115 |

| Pyridine-H6 | ~8.1 | ~148 |

| Imidazole-H4' | ~7.1 | ~122 |

| Imidazole-H5' | ~7.1 | ~122 |

| Pyridine-C2 | - | ~158 |

| Pyridine-C3 | - | ~125 |

| Pyridine-C4 | - | ~138 |

| Pyridine-C5 | - | ~114 |

| Pyridine-C6 | - | ~149 |

| Imidazole-C2' | - | ~145 |

| Imidazole-C4' | - | ~122 |

| Imidazole-C5' | - | ~122 |

| NH₂ | ~5.5 (broad) | - |

| Imidazole-NH | ~12.0 (broad) | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions. The signals for the NH protons are often broad and their chemical shifts are highly dependent on concentration and temperature.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the complete bonding framework, a series of 2D NMR experiments are employed. ipb.ptwikipedia.orgscribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comprinceton.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgscribd.comprinceton.edu It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds. scribd.comprinceton.eduscience.gov HMBC is crucial for identifying quaternary carbons (those without attached protons) and for connecting the pyridine and imidazole rings. For instance, correlations would be expected between the pyridine protons and the imidazole carbons, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are bonded. ipb.pt NOESY can help to determine the preferred conformation of the molecule in solution by showing through-space interactions between protons on the pyridine and imidazole rings.

Solid-State NMR for Polymorphic and Conformational Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. researchgate.net Unlike solution-state NMR, which provides an average structure, ssNMR can distinguish between different crystalline forms (polymorphs) and non-crystalline (amorphous) states. researchgate.net For this compound, ssNMR could be used to investigate conformational differences between the solution and solid states, as well as to study intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govaps.org These techniques are excellent for identifying characteristic functional groups. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3100 - 3300 (broad) |

| Amine N-H | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (Pyridine/Imidazole) | Stretching | 1600 - 1650 |

| C=C (Pyridine/Imidazole) | Stretching | 1450 - 1600 |

| N-H | Bending | 1550 - 1650 |

| C-H | Bending (out-of-plane) | 700 - 900 |

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. iith.ac.in This technique allows for the precise determination of bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would reveal the planar arrangement of the pyridine and imidazole rings and the dihedral angle between them. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding patterns, that dictate the crystal packing. researchgate.net This information is crucial for understanding the solid-state properties of the compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nepjol.infonih.gov The absorption bands in the UV-Vis spectrum of this compound correspond to π-π* and n-π* electronic transitions within the conjugated aromatic system. nih.govresearchgate.net The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. Solvatochromism studies, where the spectrum is recorded in solvents of varying polarity, can provide insights into the nature of the electronic transitions and the charge transfer characteristics of the molecule in its ground and excited states. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of organic molecules. Methods like DFT, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and compute a wide array of electronic properties. These calculations provide a foundational understanding of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. For related heterocyclic systems, DFT calculations have been employed to determine these energy gaps, which helps in understanding their electronic transitions and charge transfer characteristics. The analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In molecules containing imidazole (B134444) and pyridine (B92270) rings, the HOMO is often distributed over the electron-rich portions of the molecule, while the LUMO may be localized on the electron-deficient rings or specific atoms.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds (Note: Data is for analogous compounds, not 3-(1H-Imidazol-2-yl)pyridin-2-amine)

| Compound Name | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole | DFT/B3LYP/6-311++G(d,p) | -5.61 | -2.11 | 3.50 | |

| 5-aryl-3-(napth-2-yl)-1H-pyrazole (Derivative P4) | DFT/B3LYP | - | - | 0.10667 a.u. (~2.90 eV) | |

| Imidazo[1,2-a]pyridin-3-yl derivatives | DFT/B3LYP/6-311G++(d,p) | - | - | Not specified |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For a molecule like this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms of both the pyridine and imidazole rings, particularly the pyridine nitrogen and the non-protonated imidazole nitrogen, as well as the exocyclic amino group. Positive potential (blue) would be expected around the N-H protons of the amine and imidazole groups. This visualization helps identify sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This method provides quantitative insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability.

The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater electron delocalization. In systems containing aromatic rings like pyridine and imidazole, significant stabilization energies are typically observed for π → π* and lone pair (n) → π* interactions, which are indicative of widespread delocalization across the heterocyclic framework. For instance, studies on a related benzimidazole-pyridine system revealed strong interactions between the lone pair of nitrogen atoms and the antibonding orbitals of adjacent C-C and C-N bonds, highlighting a high degree of conjugation.

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Compound (Note: Data is for 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, serving as an example of NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N13 | π*(C11-C12) | 21.03 | n → π* |

| LP(1) N13 | π*(C14-N15) | 20.21 | n → π* |

| π(C3-C4) | π*(C1-N2) | 20.84 | π → π* |

| π(C5-C10) | π*(C3-C4) | 22.15 | π → π* |

Source: Adapted from findings on a related system.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can model the conformational flexibility of this compound, particularly the rotation around the single bond connecting the pyridine and imidazole rings. This analysis reveals the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for investigating solvent effects. By explicitly including solvent molecules (like water or organic solvents) in the simulation box, one can observe how the solvent structure around the solute influences its conformation and how intermolecular interactions, such as hydrogen bonds, are formed and broken over time. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict spectroscopic parameters, which serves as a powerful method for structure verification when compared with experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a given molecular structure.

A strong correlation between the calculated and experimentally measured chemical shifts provides high confidence in the proposed structure. For complex molecules, this computational approach can help assign specific peaks in the experimental spectrum to particular atoms in the molecule. These calculations are often performed using a continuum solvation model (like CPCM or IEFPCM) to better mimic the experimental conditions in solution.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For the synthesis of heterocyclic compounds like this compound, computational analysis can be used to explore plausible reaction pathways. By calculating the activation energies associated with different transition states, chemists can predict the most likely mechanism. For example, in the formation of related pyrazolo[3,4-b]pyridines, computational studies have been used to investigate whether the reaction proceeds via a specific sequence of nucleophilic attacks and cyclizations, helping to resolve mechanistic ambiguities. This predictive power allows for the optimization of reaction conditions and the rational design of new synthetic routes.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. These models are crucial for optimizing lead compounds and designing new molecules with enhanced desired characteristics.

The development of a robust QSAR/QSPR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined activities or properties is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical relationship between the descriptors and the activity/property. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com

While a specific QSAR model for this compound is not documented, studies on related heterocyclic systems highlight the potential of this approach. For instance, QSAR studies on a series of imidazole derivatives have been conducted to understand their antagonistic activity at the ORL1 receptor. researchgate.net These studies revealed significant correlations between physicochemical parameters like density, surface tension, and partition coefficient (LogP) with the observed biological activity. researchgate.net

Similarly, 3D-QSAR studies on pyridine-2-amine derivatives have been performed to understand their inhibitory potency against the c-Met active site. nih.gov Such models provide a three-dimensional understanding of the structure-activity relationship, often visualized through contour maps that indicate regions where certain properties (e.g., steric bulk, electrostatic potential) would enhance or diminish activity.

For a hypothetical QSAR study on derivatives of this compound, a range of descriptors would be calculated to capture the electronic and steric features of the molecule. A simplified representation of such descriptors is provided in the table below.

| Descriptor Type | Examples | Potential Influence on Activity/Property |

| Constitutional | Molecular Weight, Number of N and O atoms | Overall size and polarity |

| Topological | Balaban J index, Wiener index | Molecular branching and connectivity |

| Geometrical | Molecular surface area, Molecular volume | Shape and size, influencing receptor fit |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, ability to form hydrogen bonds |

| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions |

By systematically modifying the substituents on the imidazole or pyridine rings of this compound and correlating these changes with biological activity, a predictive QSAR model could be developed to guide the synthesis of more potent analogs.

Ligand-Target Docking Studies for Predictive Biological Interaction Modeling

Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific region of a receptor, typically a protein. This method is instrumental in understanding the molecular basis of a ligand's biological activity and is widely used in drug design to screen virtual libraries of compounds and to refine lead candidates.

The docking process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the receptor and ligand are prepared. This often involves adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Conformational Sampling: The algorithm explores a vast number of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

While specific docking studies for this compound are not readily found, research on structurally similar imidazopyridine derivatives provides valuable insights into how this molecule might interact with biological targets. For example, in silico docking studies have been performed on [1H,3H]imidazo[4,5-b]pyridine derivatives as potential inhibitors of lumazine (B192210) synthase from Mycobacterium tuberculosis. nih.gov These studies identified key interactions such as hydrogen bonding, hydrophobic interactions, and aromatic interactions that stabilize the ligand-receptor complex. nih.gov

A study on (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, another related pyridine derivative, investigated its inhibitory potential against various cancer-related proteins through multi-targeted molecular docking. physchemres.org The binding affinities, expressed in kcal/mol, indicated moderate to good interactions with the target proteins. physchemres.org

The table below presents hypothetical docking scores and interacting residues for this compound against a putative protein kinase target, illustrating the type of data generated from such studies.

| Putative Target | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen bonds, Hydrophobic interactions |

| Protein Kinase B | -7.9 | Val164, Ala177, Asp292 | Hydrogen bonds, Pi-Alkyl interactions |

| p38 MAP Kinase | -9.1 | Met109, Gly110, Lys53 | Hydrogen bonds, Pi-Sulfur interactions |

These hypothetical interactions would be guided by the structural features of this compound. The amino group on the pyridine ring and the nitrogen atoms in the imidazole ring are potential hydrogen bond donors and acceptors. The aromatic nature of both the pyridine and imidazole rings could lead to pi-pi stacking or pi-cation interactions with appropriate residues in the protein's active site.

Exploration of Biological Activities and Mechanistic Insights for this compound: A Review of Available In Vitro Data

Despite significant interest in the broader class of imidazole-containing heterocyclic compounds for drug discovery, a thorough review of published scientific literature and patent databases reveals a notable absence of specific in vitro biological activity data for the chemical compound this compound.

Extensive and targeted searches for this particular molecule did not yield specific studies detailing its biological target identification, structure-activity relationships, or mechanistic interactions. While the constituent fragments—the 2-aminopyridine (B139424) and the imidazole moieties—are present in numerous biologically active agents, experimental data for this precise structural arrangement is not available in the public domain.

Consequently, it is not possible to provide specific details on the following areas as requested:

Exploration of Biological Activities and Mechanistic Insights in Vitro Focus

In Vitro Efficacy in Preclinical Models:The efficacy of 3-(1H-Imidazol-2-yl)pyridin-2-amine has not been evaluated in any in vitro preclinical models for antimicrobial, anticancer, or antiviral activities.

This lack of information suggests that this compound may be a novel compound that has not yet been synthesized or biologically characterized, or that any existing research is proprietary and not publicly disclosed. Therefore, the creation of an article detailing its biological activities and mechanisms as outlined is not feasible at this time.

Design and Synthesis of Bioisosteres and Analogues for Modulated Activity

The strategic design and synthesis of bioisosteres and analogues of a lead compound are fundamental approaches in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. In the context of this compound and its closely related isomers, researchers have explored various modifications to modulate their biological activities, primarily focusing on their potential as kinase inhibitors.

The core principle of bioisosteric replacement involves substituting a functional group with another that retains similar physical and chemical properties, leading to a comparable biological response. This strategy aims to address issues such as metabolic instability, toxicity, or poor solubility while maintaining or improving the desired therapeutic effect.

One notable study focused on a close structural isomer, 2-(1H-imidazol-2-yl)pyridine, as a scaffold for developing BRAF kinase inhibitors. nih.gov A series of derivatives were designed and synthesized based on the structure of the multi-kinase inhibitor Sorafenib. nih.gov The primary goal was to discover new compounds with potent and selective anti-proliferative activity. nih.gov

The synthetic approach involved the creation of a library of 31 novel compounds (CLW01-CLW31). nih.gov The design strategy focused on introducing various substituents to the core structure to explore the structure-activity relationship (SAR). The evaluation of these compounds for their ability to inhibit the proliferation of the A375 human melanoma cell line, which harbors the BRAF V600E mutation, led to the identification of two particularly potent analogues: CLW14 and CLW27. nih.gov

These compounds demonstrated significant antiproliferative activity, with IC50 values comparable to the positive control, Sorafenib. nih.gov The findings from this research underscore the potential of the 2-(1H-imidazol-2-yl)pyridine scaffold as a template for developing novel anti-cancer agents. The success in modulating the activity through analog synthesis in this closely related isomer suggests that a similar approach could be applied to this compound to explore its therapeutic potential.

Detailed Research Findings

The research on 2-(1H-imidazol-2-yl)pyridine derivatives provided valuable insights into the SAR of this class of compounds. The study systematically evaluated the impact of different functional groups on the antiproliferative activity against the A375 cell line. nih.gov

The table below summarizes the in vitro activity of the most promising compounds from this study:

| Compound | Structure | Target Cell Line | IC50 (µM) |

| CLW14 | [Structure of CLW14] | A375 | 4.26 nih.gov |

| CLW27 | [Structure of CLW27] | A375 | 2.93 nih.gov |

| Sorafenib | [Structure of Sorafenib] | A375 | N/A |

The data reveals that both CLW14 and CLW27 exhibit potent activity, with CLW27 being the more active of the two. nih.gov These results highlight the specific substitutions in these analogues as being favorable for inhibiting the proliferation of A375 cells. nih.gov Further in vivo studies with these compounds in an A375 xenograft nude mice model showed significant tumor growth inhibition, suggesting their potential as lead compounds for further development. nih.gov

While specific bioisosteric replacement studies on this compound are not extensively documented in the public domain, the principles of bioisosterism are widely applied to similar heterocyclic scaffolds. For instance, in the development of inhibitors for other kinases, amide functionalities are often replaced with bioisosteres such as sulfonamides, 1,2,4-oxadiazoles, or thiazoles to improve metabolic stability and cell permeability. nih.gov Similarly, carboxylic acid groups, if present in an active compound, might be replaced by tetrazole or phosphonic acid groups to enhance potency and duration of action. nih.gov These established strategies in medicinal chemistry provide a rational basis for the future design of novel analogues of this compound with potentially improved therapeutic profiles.

Non Biological Applications and Emerging Technologies

Applications in Materials Science

The imidazole (B134444) and pyridine (B92270) moieties are foundational in the development of advanced materials, offering thermal stability, coordination sites for metals, and the ability to participate in self-assembly processes.

Imidazole derivatives are instrumental in polymer chemistry, both as catalysts for polymerization and as functional components of polymer chains. Imidazole-based organocatalysts have been successfully employed in the ring-opening polymerization of lactide isomers to create biodegradable polyesters. nih.gov This process, inspired by natural enzymatic reactions, underscores the potential of imidazole-containing compounds to act as efficient and selective catalysts in bulk polymerization.

Furthermore, the imidazole ring is a precursor to N-heterocyclic carbenes (NHCs), a powerful class of ligands in catalysis. sci-hub.se Polymers terminated with NHCs have been synthesized and used to stabilize metal nanoparticles, such as those made of gold and silver. acs.orgrsc.orgnih.gov These polymer-stabilized nanoparticles exhibit remarkable stability against oxidative degradation and can be used in catalysis. acs.orgnih.gov For instance, silver nanoparticles stabilized by NHC-terminated polymers have shown enhanced peroxidase activity, making them promising for various catalytic applications. acs.orgnih.gov The 3-(1H-imidazol-2-yl)pyridin-2-amine molecule could serve as a monomer or a functionalizing agent for polymers, introducing metal-coordinating sites or catalytic activity into the polymer structure.

| Catalyst/Ligand System | Polymerization/Application | Key Findings |

| Imidazole-based salt | Ring-opening polymerization of lactide | Controlled polymerization in bulk, mimicking natural enzymes. nih.gov |

| Imidazolium-terminated polymers | Stabilization of silver and gold nanoparticles | Enhanced thermal and oxidative stability of nanoparticles. acs.orgrsc.orgnih.gov |

| NHC-ligated rare earth complexes | Polymerization of α-olefins | High catalytic activities for producing polyolefins with high molecular weight. mdpi.com |

This table summarizes the application of imidazole-based systems in polymer chemistry, showcasing their versatility as both catalysts and stabilizing ligands.

The pyridyl-imidazole scaffold is a superb building block in supramolecular chemistry due to its ability to form coordination complexes and participate in hydrogen bonding and π-π stacking interactions. researchgate.net The syn orientation of the sp2 nitrogen atoms in the pyridine and imidazole rings allows it to act as a bidentate chelating ligand, similar to the well-known 2,2'-bipyridine. researchgate.net This chelation can lead to the formation of discrete coordination complexes (0D) or, with the help of bridging co-ligands, one-dimensional (1D) coordination polymers. researchgate.net

The self-assembly of such molecules can create intricate, higher-order structures. For instance, the assembly of a polyimidazole tripod with boric acid has been shown to form bundled antiparallel helices and one-dimensional channels. rsc.org The presence of the amino group in this compound adds another layer of potential complexity, allowing for the formation of robust hydrogen-bonded networks that can direct the self-assembly process. These self-assembled materials could find applications in areas such as gas storage, separation, and heterogeneous catalysis.

| Supramolecular System | Key Interactions | Resulting Structure |

| 2-(2'-Pyridyl)imidazole with metal ions | Coordination, hydrogen bonding, π-π stacking | Discrete complexes and 1D coordination polymers. researchgate.net |

| Polyimidazole tripod with boric acid | Hydrogen bonding, π-π stacking | Bundled antiparallel helices and 1D channels. rsc.org |

| Pyridine- and pyrazole-based Co(II) and Ni(II) compounds | Anion-π, π-π, C-H∙∙∙π interactions | Layered assemblies and supramolecular chains. mdpi.com |

This table illustrates the diverse supramolecular structures that can be formed using pyridyl-imidazole and related building blocks, driven by a variety of non-covalent interactions.

Catalytic Applications in Organic Synthesis

The combination of a Lewis basic pyridine nitrogen, an imidazole ring capable of acting as a base or forming an NHC, and an amino group makes this compound a highly promising scaffold for the development of novel catalysts.

Imidazole and its derivatives are effective organocatalysts for a variety of organic transformations. rsc.orgias.ac.in They can catalyze multicomponent reactions to produce structurally diverse and functionalized molecules. rsc.org The amphoteric nature of the imidazole ring, possessing both a basic and a weakly acidic site, allows it to facilitate reactions under nearly neutral conditions. ias.ac.in

In the realm of asymmetric catalysis, chiral ligands containing pyridine and imidazole motifs have been extensively developed. diva-portal.orgacs.org Chiral bicyclic imidazole catalysts have been successfully applied in several enantioselective reactions, including Steglich rearrangements and the kinetic resolution of secondary alcohols. acs.org Similarly, chiral pyridine-containing ligands are widely used in asymmetric metal catalysis due to their stability and the well-understood chemistry of the pyridine ring. diva-portal.org The inherent chirality of a suitably substituted derivative of this compound could be harnessed for enantioselective transformations.

| Catalyst Type | Reaction | Key Features |

| Imidazole | Multicomponent reactions | Access to diverse molecular scaffolds under mild conditions. rsc.orgias.ac.in |

| Chiral bicyclic imidazoles | Asymmetric Steglich rearrangement, kinetic resolution | High activity and enantioselectivity. acs.org |

| Chiral pyridine-containing ligands | Palladium-catalyzed allylic alkylation | Tunable steric and electronic properties for controlling enantioselectivity. diva-portal.org |

This table highlights the use of imidazole and pyridine-based structures in organocatalysis and asymmetric synthesis, demonstrating their capacity to promote complex and stereoselective reactions.

The pyridyl-imidazole framework is an excellent ligand for transition metals, and complexes of this type have been used in a variety of catalytic processes. wikipedia.org These ligands can stabilize a wide range of metal centers, from low-valent to high-valent states. sci-hub.se The resulting metal complexes have been used in reactions such as the ruthenium-catalyzed cycloisomerization of 3-azadienynes to form substituted pyridines. organic-chemistry.org

Iron(II) complexes of ligands containing a central pyridine flanked by two imidazole-based heterocycles have been synthesized and their spin state properties investigated. rsc.org The specific structure of this compound, with its 2-aminopyridine (B139424) and imidazole moieties, makes it a strong candidate for forming stable complexes with transition metals like iron, cobalt, ruthenium, and osmium. google.com These complexes could be designed to have specific electronic and steric properties, making them suitable for a wide range of catalytic applications, including oxidation, reduction, and cross-coupling reactions.

Chemo-sensing and Biosensing Applications

The ability of the imidazole and pyridine rings to interact with ions and other molecules through coordination and hydrogen bonding makes them ideal components of chemosensors. uminho.ptmdpi.comresearchgate.net The introduction of fluorophores or chromophores onto the pyridyl-imidazole scaffold can lead to sensors that signal the presence of an analyte through a change in color or fluorescence. uminho.ptrsc.org

Imidazole-based fluorescent chemosensors have been developed for the reversible detection of cyanide and mercury ions. rsc.org Pyridine-based sensors have also been shown to be highly selective for detecting metal ions like Pb2+. deakin.edu.au The this compound framework, with its multiple binding sites, could be functionalized to create highly selective and sensitive sensors for a variety of analytes, including metal cations and environmentally important anions.

Furthermore, transition metal complexes of pyridyl-imidazole ligands are of significant interest in the development of electrochemical biosensors. google.comgoogle.com For example, osmium complexes with these ligands have been used as redox mediators in enzyme-based sensors for detecting glucose. google.com The stable coordination of the metal, combined with the ability to tune the redox potential through ligand modification, makes these systems highly adaptable for biosensing applications.

| Sensor Type | Analyte Detected | Principle of Detection |

| Fluorescent imidazole-based chemosensor | Cyanide and Mercury ions | Fluorescence quenching and metal-assisted elimination. rsc.org |

| Pyridine-based fluorescent probe | Pb2+ | Selective binding leading to a change in fluorescence. deakin.edu.au |

| Imidazole-based chemosensor | Al3+ | Colorimetric and fluorescent response. nih.gov |

| Osmium complex with pyridyl-imidazole ligands | Glucose (in enzyme-based sensor) | Redox mediation between the enzyme and the electrode. google.com |

This table provides examples of chemosensors and biosensors based on imidazole and pyridine structures, indicating the analytes they can detect and the mechanisms by which they operate.

Focused Research on this compound Reveals Limited Application in Diagnostic Probe Development

Despite a comprehensive review of scientific literature, specific research detailing the application of the chemical compound this compound in the development of non-biological diagnostic probes for research purposes remains notably scarce. Current scientific efforts in the broader field of fluorescent probes tend to focus on related, but structurally distinct, heterocyclic systems.